1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and an oxadiazolyl group, all connected through a triazole ring. The presence of these functional groups endows the compound with unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring.
Coupling of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
- 1-(2-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 1-(3-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound.
Biological Activity
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, oxadiazole derivatives have been shown to interact with targets such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various assays:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 0.48 | Induces apoptosis via caspase activation |
HCT116 | 0.78 | Inhibits cell cycle progression at G1 phase |
A549 | 0.19 | Targets HDAC and telomerase activity |
The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and tamoxifen, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 10 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of various 1,2,4-oxadiazole derivatives, including the target compound. The study highlighted significant cytotoxic effects on cancer cell lines and provided insights into structure-activity relationships (SAR). Modifications to the oxadiazole ring were found to enhance biological activity significantly .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-4-1-5-11(7-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-3-2-6-18-8-9/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDPROMNSGOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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